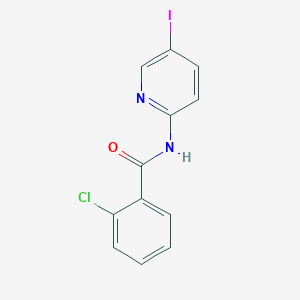

2-chloro-N-(5-iodopyridin-2-yl)benzamide

Description

Significance of Benzamide (B126) and Pyridine (B92270) Scaffolds in Modern Chemical Research

The benzamide and pyridine scaffolds are foundational structures in the realm of organic and medicinal chemistry. Benzamide derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.gov The amide linkage in benzamides is a key structural feature, providing stability and the capacity for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. A number of commercial drugs are substituted benzamides, highlighting their therapeutic relevance. wikipedia.org

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous component in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govresearchgate.net Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and its ability to interact with biological macromolecules. nih.gov The pyridine nucleus is found in over 7000 existing drug candidates and is a key feature in numerous FDA-approved drugs. nih.gov The versatility of the pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity. nih.gov

Overview of Halogenation Effects on Molecular Design Principles

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in molecular design, particularly in medicinal chemistry and materials science. The incorporation of halogens such as chlorine, bromine, and iodine can profoundly alter a molecule's steric and electronic properties. These changes can enhance a compound's binding affinity and selectivity for a specific biological target.

A key aspect of halogenation's influence is the phenomenon of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govresearchgate.net The strength and directionality of halogen bonds are comparable to those of hydrogen bonds, making them a valuable tool in crystal engineering and the design of supramolecular assemblies. nih.govresearchgate.netacs.orgsemanticscholar.orgacs.org By strategically placing halogen atoms, chemists can control the self-assembly of molecules in the solid state, leading to the formation of specific crystal structures with desired properties. nih.govresearchgate.netacs.orgsemanticscholar.org

Contextualizing 2-chloro-N-(5-iodopyridin-2-yl)benzamide within Contemporary Organic and Supramolecular Chemistry

The compound this compound is a prime example of a molecule that combines the significant structural features discussed above. It possesses a benzamide core, a pyridine ring, and is halogenated with both chlorine and iodine. This unique combination of functional groups suggests its potential for interesting applications in both organic and supramolecular chemistry.

The presence of both a chloro and an iodo substituent on the aromatic rings makes this molecule a candidate for forming specific and directional intermolecular interactions, particularly halogen bonds. In the context of supramolecular chemistry, the interplay between the different halogen atoms and other potential hydrogen bond donors and acceptors within the molecule could lead to the formation of complex and predictable solid-state architectures. The study of such compounds contributes to a deeper understanding of non-covalent interactions and their role in controlling molecular self-assembly. From an organic synthesis perspective, the halogen atoms also serve as handles for further chemical transformations, allowing for the creation of a library of related compounds with potentially diverse properties and applications.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs place it at the intersection of several key areas of contemporary chemical research. The principles governing the behavior of benzamides, pyridines, and halogenated aromatics provide a strong framework for predicting its chemical behavior and potential utility. Further investigation into its synthesis, crystal structure, and properties would be a valuable contribution to the fields of organic and supramolecular chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(5-iodopyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClIN2O/c13-10-4-2-1-3-9(10)12(17)16-11-6-5-8(14)7-15-11/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHBDGKBNJORHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Molecular Conformation of 2 Chloro N 5 Iodopyridin 2 Yl Benzamide Systems

Solid-State Molecular Architecture: X-ray Crystallography of 2-chloro-N-(5-iodopyridin-2-yl)benzamide Analogues

While the specific crystal structure for this compound is not widely available in public databases, a comprehensive understanding of its solid-state architecture can be inferred from the crystallographic analysis of closely related analogues. These studies reveal key conformational features and intermolecular interactions that are likely to govern the molecular packing of the target compound.

Conformational Analysis of the Benzamide (B126) and Pyridine (B92270) Moieties

The molecular conformation of N-pyridylbenzamide systems is largely defined by the relative orientation of the two aromatic rings and the geometry of the central amide bridge. X-ray diffraction studies on analogous structures, such as 2-amino-N-(pyridin-2-yl)benzamide and 2-amino-N-(2-chloropyridin-3-yl)benzamide, show that the molecules are often non-planar. researchgate.netresearchgate.net The dihedral angle, which is the angle between the planes of the benzamide and pyridine rings, is a critical parameter. For instance, in 2-amino-N-(2-chloropyridin-3yl)benzamide, this angle is reported to be 65.55°, indicating a significant twist between the two ring systems. researchgate.net Conversely, a related condensation product of 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate (B8764639) exhibits a nearly coplanar arrangement with a dihedral angle of just 2.28(9)°. researchgate.net

This variation highlights the conformational flexibility of the amide linkage. The planarity is heavily influenced by the presence of intramolecular hydrogen bonds. In many of these structures, an intramolecular hydrogen bond forms between the amide N-H group and a nitrogen atom on the pyridine ring or another suitable acceptor, creating a stable six-membered ring-like structure (an S(6) ring motif). researchgate.net This interaction tends to force the molecule towards a more planar conformation. The final solid-state conformation represents a delicate balance between these intramolecular forces and the intermolecular interactions, such as N—H⋯O and N—H⋯N hydrogen bonds, that dictate the crystal packing. researchgate.net

| Compound Analogue | Dihedral Angle (Benzene-Pyridine) | Key Intramolecular Interactions | Reference |

|---|---|---|---|

| 2-Amino-N-(2-chloropyridin-3yl)benzamide | 65.55° | Not specified | researchgate.net |

| Condensation product of 3-amino-2-chloropyridine and ethyl 2-aminobenzoate | 2.28(9)° | Intramolecular N—H⋯O hydrogen bond | researchgate.net |

Tautomeric Considerations within Related Pyridine-Amide Systems

Tautomerism is a significant phenomenon in heterocyclic systems, particularly in molecules containing pyridine rings with amide or hydroxyl substituents. chemtube3d.comwayne.edu The amide group in this compound can theoretically exist in equilibrium with its imidol tautomer. This amide-imidol tautomerism is analogous to the well-studied lactam-lactim equilibrium observed in pyridone/hydroxypyridine systems. wayne.edu

For 2-hydroxypyridine (B17775) and 4-hydroxypyridine, the equilibrium heavily favors the pyridone (amide) form in most solvents. chemtube3d.comstackexchange.com This preference is attributed to the aromaticity of the pyridone tautomer and the strength of the carbon-oxygen double bond (C=O). chemtube3d.com The position of this equilibrium can be sensitive to the environment. Non-polar solvents tend to favor the hydroxy-pyridine (imidol-like) form, whereas polar solvents shift the equilibrium towards the pyridone (amide-like) form. stackexchange.com Hydrogen bonding also plays a critical role; in some cases, it can be used to assist and stabilize a specific tautomeric form, as seen in certain iridium(I) complexes where an amide group acts as a hydrogen-bond acceptor to facilitate tautomerization. rsc.org While direct evidence for the predominant tautomer of this compound in different states is limited, the extensive research on related systems suggests that the amide form is likely the more stable and predominant tautomer, especially in the solid state and in polar solutions. stackexchange.comosti.gov

Spectroscopic Insights into Molecular Geometry and Bonding

Spectroscopic methods provide a powerful lens through which to view the molecular structure, bonding, and dynamics of this compound, complementing the static picture provided by solid-state studies.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental for identifying functional groups and probing molecular structure. The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent parts. mdpi.com

Key expected vibrational modes include:

N-H Vibrations : The N-H stretching vibration of the secondary amide is typically observed in the region of 3500–3100 cm⁻¹. core.ac.uknih.gov Its exact position can indicate the extent of hydrogen bonding. The N-H bending (amide II) band is expected around 1600 cm⁻¹. nih.gov

C=O Vibration (Amide I) : The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the 1700–1630 cm⁻¹ region for secondary amides. nih.govresearchgate.net The frequency is sensitive to electronic effects and hydrogen bonding, making it a valuable probe of the molecular environment.

Aromatic Ring Vibrations : The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the pyridine and benzene (B151609) rings typically appear in the 1600–1400 cm⁻¹ range. researchgate.net

C-N and C-Cl/C-I Vibrations : The C-N stretching vibration of the amide linkage is usually found in the 1380-1260 cm⁻¹ region. core.ac.uk Vibrations involving the carbon-halogen bonds (C-Cl, C-I) occur at lower frequencies, in the far-infrared or low-frequency Raman regions. nih.gov

These vibrational modes are not isolated; they can couple with each other, and their frequencies can shift in response to conformational changes, providing a detailed fingerprint of the molecule's geometry and intermolecular interactions. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3500 - 3100 | core.ac.uknih.gov |

| Amide (C=O) | Amide I (Stretching) | 1700 - 1630 | nih.govresearchgate.net |

| Amide (N-H) | Amide II (Bending) | ~1600 | nih.gov |

| Aromatic Rings | C-H Stretching | >3000 | researchgate.net |

| Aromatic Rings | C=C Stretching | 1600 - 1400 | researchgate.net |

| Amide (C-N) | Stretching | 1380 - 1260 | core.ac.uk |

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating molecular structure and dynamics in solution. For this compound, ¹H and ¹³C NMR spectra would confirm the chemical structure through characteristic chemical shifts and coupling patterns of the protons and carbons on the aromatic rings. nih.gov

Beyond static structure determination, NMR is a powerful tool for studying dynamic processes, such as restricted rotation around chemical bonds. libretexts.orglibretexts.org In benzamide and related amide systems, the partial double-bond character of the C(O)-N amide bond restricts free rotation. rawdatalibrary.net This can lead to the observation of distinct NMR signals for atoms or groups that would otherwise be chemically equivalent if rotation were fast on the NMR timescale. This phenomenon is well-documented for N,N-disubstituted amides like N,N-dimethylacetamide. libretexts.org

For this compound, two key rotational barriers are of interest:

Rotation around the C(O)-N amide bond : Restricted rotation can lead to different conformations (syn- and anti-periplanar) relative to the C=O bond, which could potentially be observed at low temperatures.

Rotation around the C(aryl)-C(O) bond : The rotation of the amide group relative to the benzene ring is another dynamic process that can be studied. rawdatalibrary.net

Variable-temperature (VT) NMR experiments are used to study these dynamic equilibria. monmouth.edunih.gov At low temperatures, where the rate of rotation is slow, separate signals for different conformers might be resolved. As the temperature increases, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. libretexts.org By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation parameters (such as the free energy of activation, ΔG‡) for these rotational processes. nih.gov

Elucidation of Intermolecular Interactions and Supramolecular Organization

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds represent the most significant directional interactions in the crystal lattice of N-arylbenzamides. The amide linker (–C(O)NH–) provides a strong hydrogen bond donor (N–H) and acceptor (C=O), while the pyridinyl nitrogen offers an additional acceptor site, leading to predictable and stable supramolecular synthons.

In crystalline architectures of related N-(pyridin-2-yl)benzamides, the most prominent hydrogen bonding motif is the N–H⋯N(pyridinyl) interaction. This interaction typically leads to the formation of centrosymmetric dimers, creating a stable R²₂(8) graph set motif. In the case of 2-chloro-N-(5-iodopyridin-2-yl)benzamide, the amide proton (N–H) acts as the donor, and the endocyclic nitrogen of the iodopyridine ring serves as the acceptor. These primary linkages are often supported by weaker C–H⋯O hydrogen bonds, where an activated aromatic proton on one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net

The interplay between these hydrogen bonds can exhibit cooperativity. rsc.orgnih.gov The formation of a primary N–H⋯N bond can polarize the molecule, enhancing the acidity of certain C–H bonds and increasing the Lewis basicity of the carbonyl oxygen. rsc.org This polarization strengthens the subsequent C–H⋯O interactions, meaning the total stabilization energy of the network is greater than the sum of the individual bonds. nih.govresearchgate.net This cooperative effect is crucial for the formation of extended, stable two-dimensional sheets or three-dimensional networks. researchgate.net

The table below details typical hydrogen bonding geometries observed in a closely related crystalline structure, providing insight into the expected interactions for this compound.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif Type |

| N-H | H | N(pyridinyl) | ~0.86 | ~2.42 | ~3.09 | ~134 | Intermolecular |

| N-H | H | O=C | ~0.88 | ~2.07 | ~2.88 | ~152 | Intermolecular |

| C-H | H | O=C | ~0.95 | ~2.50 | ~3.30 | ~140 | Intermolecular |

| Data derived from analogous N-arylbenzamide structures. |

The presence of chlorine and iodine substituents on the aromatic rings significantly modulates the hydrogen bonding network. As highly electronegative atoms, halogens act as electron-withdrawing groups, which can influence the electronic properties of the hydrogen bond donors and acceptors.

The chlorine atom on the benzamide (B126) ring enhances the acidity of the amide N–H proton, thereby strengthening its capacity as a hydrogen bond donor. This leads to shorter and more linear N–H⋯N and N–H⋯O bonds compared to non-halogenated analogues. Similarly, the iodine atom on the pyridine (B92270) ring, through its inductive effect, can subtly influence the basicity of the pyridinyl nitrogen acceptor. This electronic modulation fine-tunes the directionality and energetic favorability of the primary hydrogen bonding synthons that guide the supramolecular assembly.

Halogen Bonding Interactions Involving Iodine and Chlorine Centers

Beyond their inductive effects on hydrogen bonds, the iodine and chlorine atoms participate directly in intermolecular interactions through halogen bonding. A halogen bond is a non-covalent interaction wherein a region of positive electrostatic potential (the σ-hole) on the halogen atom is attracted to a Lewis basic site on an adjacent molecule. rsc.org

The σ-hole is a region of electron depletion located on the outermost surface of the halogen atom, directly opposite the C–X covalent bond (where X = Cl, I). rsc.orgnih.gov The magnitude of this positive potential increases with the polarizability and decreases with the electronegativity of the halogen, following the trend Cl < Br < I. Consequently, the iodine atom in this compound is a significantly more potent halogen bond donor than the chlorine atom.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Typical Distance (D···A) | Angle (C-X···A) |

| C–I | N(pyridinyl) | I···N | ~3.0 - 3.2 Å | ~170 - 180° |

| C–I | O=C | I···O | ~3.0 - 3.3 Å | ~160 - 175° |

| C–I | Aromatic Ring | I···π | ~3.8 - 4.1 Å | ~160 - 170° |

| C–Cl | O=C | Cl···O | ~3.1 - 3.4 Å | ~150 - 165° |

| Data represents typical ranges for these types of interactions found in crystallographic databases. |

The strength of halogen bonds, particularly the N⋯I interaction, can be systematically tuned by modifying the electronic properties of the aromatic frameworks. One effective strategy is to introduce additional electron-withdrawing substituents onto the ring bearing the halogen bond donor (the iodopyridine ring). This enhances the magnitude of the σ-hole on the iodine atom, leading to a stronger electrostatic attraction. researchgate.net

Conversely, increasing the electron density of the halogen bond acceptor can also strengthen the interaction. nih.govacs.orgresearchgate.net For instance, substituting the chloro-benzene ring with an electron-donating group would increase the Lewis basicity of the carbonyl oxygen or the pyridine nitrogen (if the modification were on that ring), making them better halogen bond acceptors. nih.govacs.orgresearchgate.net Furthermore, replacing a C–H unit in the aromatic backbone with a more electronegative nitrogen atom (e.g., creating a pyrazine (B50134) ring) can also effectively strengthen the halogen bond donating capacity of the attached iodine or bromine. rsc.org These modifications allow for the rational design of supramolecular architectures with enhanced stability and specific topologies.

π-π Stacking and Other Aromatic Interactions in Condensed Phases

In the solid state, these aromatic rings can arrange in either a face-to-face (stacked) or an edge-to-face (T-shaped) conformation. nih.gov

Parallel-displaced stacking: In this arrangement, the centroids of the rings are offset, which minimizes electrostatic repulsion between the π-electron clouds. This is a common motif for stabilizing layered structures.

T-shaped interactions: Here, the edge of one aromatic ring (the electropositive C–H bonds) points towards the electron-rich face of a neighboring ring.

The specific geometry is often dictated by the steric and electronic demands of the primary hydrogen and halogen bonding networks. For example, after molecules assemble into sheets via N–H⋯N and C–I⋯O interactions, these sheets will stack upon one another, with the final arrangement optimized to maximize these weaker but additive π-π interactions. nih.gov

In-depth Analysis of Intermolecular Forces in this compound Reveals Complex Supramolecular Architecture

A comprehensive examination of the chemical compound this compound highlights the pivotal role of intricate intermolecular interactions in defining its three-dimensional structure and properties. The supramolecular organization is governed by a delicate balance of forces, including π-π stacking, hydrogen bonding, and weaker non-covalent interactions, which collectively dictate the crystalline arrangement and potential material characteristics.

The spatial arrangement of molecules in the crystalline state of this compound is a testament to the complex interplay of various non-covalent forces. These interactions, although individually weak, collectively contribute to a highly ordered and stable supramolecular framework. The study of these forces is crucial for understanding the structure-property relationships in this and related molecular solids.

Interplay between Pyridine and Benzoyl Ring Stacking

A prominent feature in the crystal structure of many N-arylbenzamides is the presence of π-π stacking interactions between the aromatic rings. In the case of this compound, the pyridine and benzoyl rings are positioned to facilitate such interactions. These stacking arrangements can be categorized into face-to-face and offset (or slipped) stacking, each with distinct electronic and energetic implications. The electron-deficient nature of the pyridine ring, enhanced by the iodine substituent, and the electron distribution of the 2-chlorobenzoyl ring influence the geometry and strength of these π-π interactions.

| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |

|---|---|---|---|

| Pyridine-Benzoyl (Face-to-Face) | 3.4 - 3.8 | 3.5 - 4.0 | ~0 |

| Pyridine-Benzoyl (Offset) | 3.3 - 3.6 | 4.5 - 5.5 | >10 |

The collective effect of these intermolecular interactions results in a specific three-dimensional crystal lattice. The way molecules pack together influences macroscopic properties such as density, melting point, solubility, and even mechanical behavior. For instance, the presence of extensive π-π stacking can lead to the formation of columnar structures, which may impart anisotropic properties to the crystal.

Weak Non-Covalent Interactions: C-H···π, van der Waals Forces, and Secondary Electrostatic Interactions

Beyond the more dominant π-π stacking, a network of weaker non-covalent interactions further stabilizes the crystal structure.

C-H···π Interactions: These are a form of hydrogen bonding where a weakly acidic C-H bond interacts with the electron cloud of an aromatic ring. In this compound, C-H bonds from both the pyridine and benzoyl rings can act as donors to the π-systems of neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, are numerous and contribute significantly to the cohesion of the crystal lattice.

Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are ubiquitous and play a crucial role in the close packing of molecules. The large surface area of the aromatic rings and the presence of heavy atoms like chlorine and iodine contribute to substantial van der Waals interactions. rsc.org

Secondary Electrostatic Interactions: These include dipole-dipole interactions and halogen bonding. The polar C-Cl and C-I bonds, as well as the amide linkage, introduce significant dipole moments in the molecule. The alignment of these dipoles in the crystal lattice contributes to the electrostatic stability. Furthermore, the iodine and chlorine atoms can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atoms. nih.gov

| Interaction | Typical Energy (kJ/mol) | Key Features |

|---|---|---|

| C-H···π | 2 - 10 | Directional, involves aromatic π-system |

| Van der Waals | 0.4 - 4 | Non-directional, dependent on surface area |

| Halogen Bonding | 5 - 40 | Highly directional, involves σ-hole |

Computational Chemistry and Theoretical Modeling of 2 Chloro N 5 Iodopyridin 2 Yl Benzamide and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311G+(d,p), are commonly used to optimize molecular geometry and compute various electronic parameters. nih.gov These calculations provide a detailed picture of the molecule's stability, charge distribution, and reactivity. For related benzamide (B126) and pyridine (B92270) derivatives, DFT has been successfully used to reproduce experimental data, confirming the reliability of these computational approaches. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For analogues of 2-chloro-N-(5-iodopyridin-2-yl)benzamide, DFT calculations have shown that charge transfer primarily occurs within the molecule, and the HOMO-LUMO gap is inversely related to its hyperpolarizability. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. In a typical benzamide structure, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the electron-withdrawing carbonyl group and adjacent rings.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated via DFT) The following data is illustrative, based on typical values for analogous compounds.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicator of Chemical Reactivity and Stability |

DFT calculations are also highly effective in predicting spectroscopic properties, which can be compared with experimental data for structural validation. researchgate.net Vibrational frequencies from FT-IR and Raman spectroscopy can be calculated, and a detailed assignment of vibrational modes is often achieved through Potential Energy Distribution (PED) analysis. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental spectra. researchgate.net

Conformational analysis is another crucial application. By calculating the energy of the molecule across a range of dihedral angles, a conformational energy landscape can be generated. This allows for the identification of the most stable, lowest-energy conformer (the equilibrium geometry) of the molecule. For flexible molecules, understanding the energy barriers between different conformations is vital for predicting their behavior in different environments.

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Site Identification and Strength Assessment

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color code to denote different potential values. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are the most likely sites for electrophilic attack and are attractive to positive charges.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are the most likely sites for nucleophilic attack and are attractive to negative charges.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms in the pyridine ring and the amide linkage would also exhibit negative potential. Conversely, the hydrogen atom of the amide group (N-H) would be a prominent site of positive potential (blue), making it a key hydrogen bond donor. researchgate.net This analysis is critical for understanding how the molecule might interact with biological receptors, where electrostatic interactions play a governing role. chemrxiv.org

Molecular Docking and Simulation Studies for Ligand-Target Recognition Principles

Molecular docking and simulation studies are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery for predicting binding affinity and mode. nih.govmdpi.com

Molecular docking involves placing the ligand into the binding site of a target protein in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy. researchgate.net The results of docking simulations reveal key intermolecular interactions that stabilize the ligand-protein complex. nih.gov

For a compound like this compound, typical interactions would include:

Hydrogen Bonding: The amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor are crucial for anchoring the molecule in a binding pocket. mdpi.com

Hydrophobic Interactions: The aromatic chlorobenzyl and iodopyridinyl rings can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

Table 2: Illustrative Molecular Docking Interactions for this compound with a Generic Kinase Active Site This table presents a hypothetical binding scenario to illustrate common interaction types.

| Molecular Group | Interaction Type | Interacting Residue (Example) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Amide N-H | Hydrogen Bond (Donor) | ASP 150 (Backbone C=O) | -9.5 |

| Carbonyl C=O | Hydrogen Bond (Acceptor) | SER 85 (Side Chain -OH) | |

| Chlorophenyl Ring | Hydrophobic/π-π Stacking | PHE 80 | |

| Iodopyridine Ring | Halogen Bond/Hydrophobic | LEU 135 |

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net MD simulations model the movements and interactions of all atoms in the system, providing a more realistic view of the binding event.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational methodologies employed in drug discovery and medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. These approaches are instrumental in the rational design of novel, more potent analogues of lead compounds, such as this compound.

QSAR models are mathematically derived relationships that correlate variations in the physicochemical properties of a series of compounds with their biological activities. By identifying the key molecular descriptors that influence activity, QSAR facilitates the prediction of the potency of novel, unsynthesized compounds. Pharmacophore modeling, on the other hand, focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D template for designing new molecules with a higher probability of being active.

For analogues of this compound, these methodologies are applied to elucidate the structural requirements for their molecular interactions. The process typically involves the generation of a dataset of analogous compounds with their corresponding biological activities, followed by the calculation of various molecular descriptors. Statistical methods are then used to build and validate the QSAR or pharmacophore model.

The molecular interaction profile of this compound and its analogues is governed by a combination of electronic, steric, and hydrophobic properties. QSAR studies on similar benzamide derivatives have identified several key structural descriptors that are crucial for their biological activity. nih.gov

Electronic Descriptors: The electronic properties of the substituents on both the benzamide and pyridine rings play a significant role in the molecular interactions. Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as dipole moments, provide insights into the molecule's reactivity and ability to participate in electrostatic interactions. The presence of the electron-withdrawing chlorine and iodine atoms in this compound significantly influences the electron distribution across the molecule, which can be a key factor in its interaction with target proteins.

Hydrophobic Descriptors: The lipophilicity of the compound, often quantified by the logarithm of the partition coefficient (logP), is another critical descriptor. The iodine atom on the pyridine ring, in particular, contributes significantly to the lipophilicity of this compound. This property governs the compound's ability to cross cell membranes and interact with hydrophobic pockets within a protein's binding site.

The following table summarizes key structural descriptors and their potential influence on the molecular interaction profile of this compound analogues:

| Descriptor Category | Specific Descriptor | Potential Influence on Molecular Interaction |

| Topological | Molecular Connectivity Indices | Defines molecular size and shape for optimal binding site fit. |

| Kier's Shape Indices | Relates to molecular flexibility and conformation. | |

| Electronic | HOMO/LUMO Energies | Governs charge transfer and covalent bond formation potential. |

| Dipole Moment | Influences electrostatic and dipole-dipole interactions. | |

| Partial Atomic Charges | Determines sites for hydrogen bonding and other polar interactions. | |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions within the binding pocket. |

The development of predictive QSAR and pharmacophore models for this compound analogues is a systematic process aimed at guiding the design of new ligands with enhanced activity and selectivity.

QSAR Model Development: The initial step involves the creation of a training set of molecules with a wide range of biological activities. For each molecule, a variety of 2D and 3D descriptors are calculated. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build a mathematical model that correlates the descriptors with the observed biological activity. semanticscholar.org

The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. A statistically robust and predictive QSAR model can then be used to estimate the biological activity of newly designed, virtual compounds, thereby prioritizing the synthesis of the most promising candidates. For instance, QSAR models for substituted benzamides have successfully used topological and electronic descriptors to predict their antimicrobial activity. nih.gov

Pharmacophore Model Development: Pharmacophore modeling for N-pyridinylbenzamide analogues would typically begin with the alignment of a set of active compounds to identify common chemical features that are essential for their interaction with a biological target. These features commonly include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Once a pharmacophore hypothesis is generated, it is validated by its ability to distinguish between active and inactive molecules from a database. A validated pharmacophore model serves as a 3D query for virtual screening of large chemical libraries to identify novel scaffolds that possess the desired spatial arrangement of chemical features. This approach has been successfully applied to discover novel inhibitors for various biological targets. nih.gov

The development of these predictive models is an iterative process. The insights gained from QSAR and pharmacophore studies can be used to design and synthesize a new generation of this compound analogues. The experimental testing of these new compounds provides valuable data that can be used to refine and improve the predictive power of the computational models, creating a synergistic cycle of drug design and discovery.

Structure Interaction Relationship Sir and Rational Design of 2 Chloro N 5 Iodopyridin 2 Yl Benzamide Analogues

Influence of Halogen Substituents (Cl, I) on Molecular Interactions and Recognition

The halogen atoms, chlorine and iodine, are pivotal to the molecular interaction profile of 2-chloro-N-(5-iodopyridin-2-yl)benzamide. Their influence extends beyond simple steric and lipophilic effects to include highly directional non-covalent interactions, primarily halogen bonding. researchgate.net

The iodine atom, being larger and more polarizable than chlorine, is a potent halogen bond donor. acs.org This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole on the outermost portion of the atom, along the C-I bond axis. nih.gov This σ-hole can interact favorably with Lewis bases (electron donors) such as carbonyl oxygens, amides, and aromatic π-systems. researchgate.net The strength of these halogen bonds generally follows the trend I > Br > Cl, making the iodine on the pyridyl ring a dominant feature in molecular recognition events. nih.gov

In co-crystallization studies of related N-(halopyridin-2-yl)amides with dicarboxylic acids, iodine has been shown to form significant halogen bonds. For instance, in one analogue, the iodine atom formed two halogen bonds to the hydroxyl groups of a neighboring carboxylic acid molecule, with van der Waals radii reductions of 10% and 3%, respectively, effectively linking hydrogen-bonded chains. nih.gov This demonstrates the capacity of the iodine substituent to act as a key structure-directing element.

The table below summarizes the key properties of chlorine and iodine relevant to their roles in molecular interactions.

| Property | Chlorine (Cl) | Iodine (I) |

| Polarizability | Lower | Higher |

| σ-hole Magnitude | Smaller | Larger |

| Halogen Bond Strength | Weaker | Stronger |

| Typical Interaction Partners | Lewis Bases (e.g., O, N) | Lewis Bases (e.g., O, N, π-systems) |

Impact of Benzamide (B126) Ring Substitution on Conformational Flexibility and Intermolecular Interaction Patterns

Modifying the substituents on the benzamide ring can alter these conformational preferences. Introducing electron-withdrawing or electron-donating groups can change the electronic nature of the ring, affecting its participation in aromatic stacking interactions. rsc.orgresearchgate.net Furthermore, different substituents will present new opportunities for intermolecular contacts. For instance, replacing the chloro group with a hydroxyl or amino group would introduce additional strong hydrogen bond donors, potentially altering the primary hydrogen-bonding synthons observed in the crystal structure. Conversely, bulky substituents could sterically hinder certain conformations or packing arrangements. acs.org The amphiphilic nature of the benzamide moiety, with its hydrophilic hydrogen-bonding amide group and hydrophobic phenyl ring, allows for a rich variety of packing motifs. researchgate.net

Pyridyl Ring Modifications and Their Role in Directing Supramolecular Assembly

The pyridyl ring is a key element in directing supramolecular assembly due to the presence of the nitrogen atom, which is a strong hydrogen bond acceptor. In co-crystal studies of N-(pyridin-2-yl)nicotinamide and N-(pyridin-2-yl)isonicotinamide with dicarboxylic acids, reliable recognition events were identified involving both the pyridine (B92270) nitrogen and the amide N-H group. nih.gov These sites readily form hydrogen bonds, such as –COOH···N(py), creating robust supramolecular synthons that can define the crystal architecture. nih.gov

In the context of this compound, the pyridyl nitrogen is a primary site for hydrogen bonding, while the iodine at the 5-position provides a strong halogen bonding site. The interplay between these two non-covalent interactions is crucial. In some systems, a halogen-bond-based –I···N(py) synthon has been shown to replace the more conventional –COOH···N(py) hydrogen bond motif, highlighting the competitive and sometimes dominant nature of halogen bonding in directing crystal assembly. nih.gov

Modifications to the pyridyl ring can fine-tune these interactions. Altering the position of the nitrogen atom within the ring (e.g., moving from a 2-pyridyl to a 3- or 4-pyridyl linkage) would change the geometry of potential hydrogen bond acceptors. nih.gov Adding further substituents to the pyridyl ring could introduce new interaction sites or sterically block existing ones. For example, electron-donating groups can increase the electron density on the nitrogen atom, making it a stronger halogen bond acceptor and potentially leading to stronger and more symmetric halogen bonds. rsc.org

The combination of a primary hydrogen bond acceptor (pyridyl N) and a strong halogen bond donor (iodo group) on the same ring makes this moiety a powerful tool for crystal engineering, enabling the construction of complex and predictable supramolecular architectures.

Ligand Design Strategies Based on Non-Covalent Interaction Profiles

The detailed understanding of the non-covalent interactions involving the this compound scaffold allows for the development of targeted ligand design strategies.

The amide linker (–CONH–) is the primary hydrogen bond donor (N-H) and acceptor (C=O). The pyridyl nitrogen is another key acceptor. Ligand design can focus on modifying or augmenting this hydrogen bonding capability.

Introducing Additional Donors/Acceptors: Substituents such as hydroxyl (–OH) or amino (–NH2) groups could be added to either aromatic ring to introduce new hydrogen bonding sites. This could redirect the formation of supramolecular synthons from the typical amide-based chains or dimers to more complex networks.

Modulating Acidity/Basicity: The strength of the N-H donor and C=O acceptor can be tuned by placing electron-withdrawing or electron-donating groups on the benzamide ring. Electron-withdrawing groups would increase the acidity of the N-H proton, making it a stronger donor.

Bioisosteric Replacement: The amide bond could be replaced with other functional groups, such as a sulfonamide, to alter the geometry and hydrogen-bonding environment. rsc.org

The iodine on the pyridyl ring is a powerful tool for creating specific, directional interactions. Its strength and geometry can be precisely tuned.

Halogen Atom Variation: The strength of the halogen bond can be modulated by replacing iodine with bromine or chlorine, following the general trend I > Br > Cl. nih.gov This allows for fine-tuning the interaction energy for a specific target.

Electronic Tuning: The magnitude of the σ-hole, and thus the strength of the halogen bond, is highly sensitive to the electronic environment. nih.gov Attaching electron-withdrawing groups to the pyridyl ring will enhance the positive character of the σ-hole on the iodine atom, leading to stronger halogen bonds.

Directionality: Halogen bonds are highly directional, with ideal C–X···A angles approaching 180°. acs.orgnih.gov This property can be exploited in crystal engineering to enforce specific orientations between molecules. The inherent linearity of the halogen bond makes it a predictable tool for designing supramolecular structures. nih.gov

Aromatic π-π stacking interactions are another significant force in the crystal packing of benzamide derivatives. researchgate.net These interactions can be controlled through chemical modification.

Introducing Electronically Complementary Rings: The π-stacking energy can be enhanced by creating electrostatic complementarity. For example, if one aromatic ring is made electron-deficient (e.g., by adding nitro groups), it will stack more favorably with an electron-rich aromatic system. rsc.org

Perfluoroarene-Arene Interactions: A powerful strategy in crystal engineering is to promote stacking between a standard aromatic ring and a perfluorinated one. These arene-perfluoroarene interactions are often stronger and more geometrically defined than standard π-stacking. rsc.org

The table below summarizes design strategies and their expected impact on molecular interactions.

| Strategy | Modification Example | Expected Impact |

| Engineer H-Bonds | Add -OH group to benzamide ring | Introduces new H-bond donor/acceptor site, potentially altering the supramolecular synthon. |

| Optimize Halogen Bonds | Add electron-withdrawing -NO2 group to pyridyl ring | Increases the σ-hole on the iodine atom, strengthening the halogen bond. |

| Tailor π-Stacking | Replace the benzamide ring with a pentafluorophenyl ring | Promotes strong and specific arene-perfluoroarene stacking interactions. |

Future Directions in the Research of 2 Chloro N 5 Iodopyridin 2 Yl Benzamide Systems

Exploration of Novel and Greener Synthetic Routes for Diverse Analogues

No specific synthetic routes, whether conventional or green, have been documented in the scientific literature for 2-chloro-N-(5-iodopyridin-2-yl)benzamide . While general methods for the synthesis of N-aryl benzamides are well-established, the application of these methods to produce this particular iodo-substituted pyridinyl benzamide (B126) has not been reported. Future research would first need to establish a reliable and efficient synthesis for the parent compound. Subsequently, the exploration of greener alternatives, such as the use of non-toxic solvents, catalyst-free conditions, or microwave-assisted synthesis, could be a valuable avenue of investigation for producing its analogues.

Application of Advanced Spectroscopic Techniques for Real-Time Dynamic Interaction Analysis

There are no published studies detailing the use of advanced spectroscopic techniques to analyze the real-time dynamic interactions of This compound . Research in this area would be foundational, beginning with basic characterization using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm the compound's structure. Future advanced studies could employ techniques such as 2D-NMR, fluorescence spectroscopy, or surface plasmon resonance to investigate its interactions with biological targets or other molecules, but no such data currently exists.

Integration of Multi-Scale Computational Approaches for Comprehensive Understanding of Structure-Interaction Principles

A search of computational chemistry databases and literature reveals no multi-scale computational studies performed on This compound . The unique combination of the chloro-benzamide and iodo-pyridine moieties suggests that this molecule could have interesting electronic and steric properties influencing its molecular interactions. Future computational work could involve density functional theory (DFT) calculations to understand its electronic structure and molecular dynamics (MD) simulations to explore its conformational landscape and binding modes with potential protein targets. However, no such computational models or findings have been published.

Design and Fabrication of Advanced Materials with Tunable Properties Based on Supramolecular Interactions

The potential for This compound to serve as a building block for advanced materials through supramolecular interactions has not been explored in any published research. The presence of halogen atoms (chlorine and iodine) and the amide linkage could theoretically allow for halogen bonding and hydrogen bonding, which are key interactions in the formation of supramolecular assemblies. However, there is no experimental evidence or theoretical design for materials based on this compound.

Development of the Compound and its Analogues as Chemical Probes for Fundamental Molecular Recognition Studies

There is no information available in the scientific literature regarding the development or use of This compound or its analogues as chemical probes for molecular recognition studies. The design of a chemical probe requires a deep understanding of its binding properties and mechanism of action, none of which is currently known for this compound. Future research would need to first identify a biological target or a specific molecular recognition event in which this compound is involved before it could be developed as a useful chemical probe.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(5-iodopyridin-2-yl)benzamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential amidation and halogenation steps. A general approach includes:

- Step 1 : Coupling 5-iodopyridin-2-amine with 2-chlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .

- Step 2 : Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Intermediate Characterization : Use FT-IR to confirm amide bond formation (~1650–1680 cm⁻¹ for C=O stretch), H/C NMR to verify substitution patterns, and LC-MS for molecular ion validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- Spectroscopy :

- NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and pyridinyl protons (distinct coupling patterns).

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular formula (C₁₂H₇ClIN₂O).

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve the iodine atom’s positional disorder and validate hydrogen bonding between the amide and pyridinyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. inactivity)?

- Methodological Answer :

- Experimental Design :

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Use P2X7 receptor-negative cell lines to isolate target-specific activity .

- Data Analysis : Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to assess batch-to-batch variability or solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies are effective for studying enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectrophotometry to measure inhibition constants () under pseudo-first-order conditions.

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses in the enzyme’s active site, focusing on halogen bonding between iodine and catalytic residues .

- Site-Directed Mutagenesis : Validate predicted interactions by mutating key residues (e.g., tyrosine → phenylalanine) and re-assessing inhibition .

Q. What challenges arise in crystallographic refinement of halogenated benzamides, and how are they addressed?

- Methodological Answer :

- Disorder Handling : Iodine’s high electron density often causes positional disorder. Use SHELXL’s PART instruction to model alternative positions and refine occupancy ratios .

- Hydrogen Bonding : Apply restraints to amide N–H and C=O groups to stabilize refinement convergence.

- Validation Tools : Cross-check with Rietveld analysis and residual density maps to ensure model accuracy .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Modulation :

- Replace iodine with bromine or trifluoromethyl groups to assess steric/electronic effects on receptor binding .

- Introduce methoxy or nitro groups at the benzamide’s para-position to enhance solubility or π-π stacking .

- Biological Testing : Use parallel artificial membrane permeability assays (PAMPA) to correlate substituent hydrophobicity with cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.